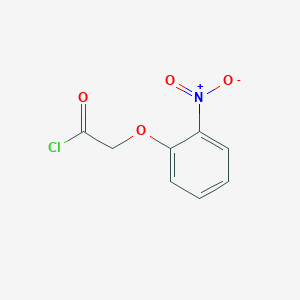

2-Nitrophenoxyacetyl Chloride

Übersicht

Beschreibung

2-Nitrophenoxyacetyl chloride is a chemical compound that is related to the (2-nitrophenyl)acetyl (NPAc) group, which has been reported to be useful for the protection of hydroxyl functions in organic synthesis. The NPAc group is derived from (2-nitrophenyl)acetic acid, which is commercially available and inexpensive. This group is stable under a variety of common carbohydrate transformations and can be selectively removed without affecting other common protecting groups, making it an orthogonal protecting group in synthetic chemistry .

Synthesis Analysis

The synthesis of (2-nitrophenyl)acetates, which are related to 2-nitrophenoxyacetyl chloride, involves starting from (2-nitrophenyl)acetic acid. These esters can be prepared and are stable under several common transformations in carbohydrate chemistry. The selective removal of the NPAc group is achieved using Zn and NH4Cl, which does not interfere with other protecting groups such as tert-butyldimethylsilyl, levulinoyl, 9-fluorenylmethoxycarbonyl, naphthylmethyl, and p-methoxybenzyl groups .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-nitrophenoxyacetyl chloride is not detailed in the provided papers, the related compound di-2-pyridyl ketone p-nitrophenoxyacetic acid hydrazone has been synthesized and its structure confirmed through X-ray structural analysis on single crystals. This analysis was performed on the compound and its rhenium complex, providing insight into the molecular geometry and electronic structure of these related compounds .

Chemical Reactions Analysis

The chemical reactivity of compounds related to 2-nitrophenoxyacetyl chloride has been studied. For instance, the hydrolysis of p-nitrophenyl picolinate, a compound that shares the p-nitrophenyl moiety with 2-nitrophenoxyacetyl chloride, was catalyzed by a Cu(II) complex in a micellar solution. The reaction mechanism was established, and kinetic and thermodynamic parameters were determined, suggesting that the p-nitrophenyl group can participate in complex catalytic reactions in micellar environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2-nitrophenoxyacetyl chloride have been investigated. The compound di-2-pyridyl ketone p-nitrophenoxyacetic acid hydrazone and its rhenium complex were characterized by their elemental analyses, spectroscopic, and electrochemical properties. Spectrophotometric titrations revealed the inter-conversion between high- and low-energy intraligand charge transfer (ILCT) transitions, and electrochemical measurements indicated irreversible redox transformations leading to decomposition following the first electron transfer . These studies provide a foundation for understanding the properties of 2-nitrophenoxyacetyl chloride and related compounds.

Wissenschaftliche Forschungsanwendungen

1. Sensor Development

A study by Mohammed et al. (2021) focuses on the development of a nickel(II)-selective electrode using a poly(vinyl chloride)-based membrane that incorporates a Schiff base ligand. This sensor demonstrates effective detection of Ni(II) ions in water samples and is suitable for potentiometric titration against EDTA. The structure of the complex formed in the sensor is also analyzed, providing insights into its functional geometry (Mohammed et al., 2021).

2. Advanced Oxidation Processes

Research by Yuan et al. (2011) investigates the effects of chloride ions on the degradation of azo dyes in advanced oxidation processes. This study highlights the formation of chlorinated aromatic compounds during these processes, which is critical for understanding the environmental impact and technical implications of using advanced oxidation for treating wastewater containing azo dyes (Yuan et al., 2011).

3. Corrosion Inhibition

Nam et al. (2016) explored the use of yttrium 3-(4-nitrophenyl)-2-propenoate as an effective corrosion inhibitor for copper alloys in chloride solutions. This research is significant in understanding how protective films can be formed on metal surfaces to prevent corrosion, particularly in environments with high chloride concentrations (Nam et al., 2016).

4. Photometric Determination in Biological Fluids

Shormanov (2002) conducted research on the extraction-photometric determination of nitrophenols in biological fluids, utilizing 2,3,5-triphenyltetrazolium chloride as a reagent. This study is significant for its application in medical and biological analysis, offering a method for detecting and analyzing nitrophenols in complex biological samples (Shormanov, 2002).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that similar compounds interact with various enzymes and receptors in the body .

Mode of Action

It’s known that similar compounds can inhibit the release of neurotransmitters like acetylcholine from the presynaptic end of the neuron .

Biochemical Pathways

2-Nitrophenoxyacetyl Chloride may affect several biochemical pathways. For instance, a related compound, 2-chloro-4-nitrophenol, is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .

Pharmacokinetics

Its molecular weight of 21559 g/mol suggests that it may be absorbed in the body. The compound’s stability at temperatures between 2-8°C may also influence its bioavailability.

Result of Action

Similar compounds can lead to neuromuscular blockage and paralysis by inhibiting the release of acetylcholine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Nitrophenoxyacetyl Chloride. For instance, its stability at temperatures between 2-8°C suggests that temperature can affect its efficacy and stability. Other factors such as pH, presence of other compounds, and specific conditions within the body may also influence its action.

Eigenschaften

IUPAC Name |

2-(2-nitrophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-8(11)5-14-7-4-2-1-3-6(7)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWBGACGIKCIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462295 | |

| Record name | 2-Nitrophenoxyacetyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitrophenoxyacetyl Chloride | |

CAS RN |

20142-87-4 | |

| Record name | 2-Nitrophenoxyacetyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrophenoxyacetyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

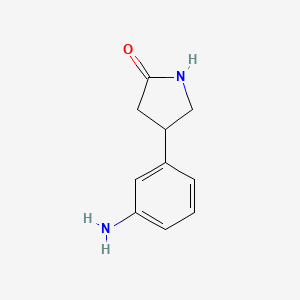

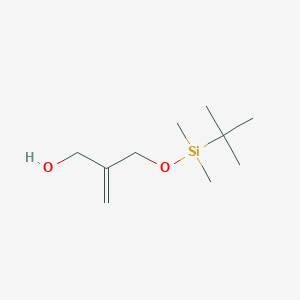

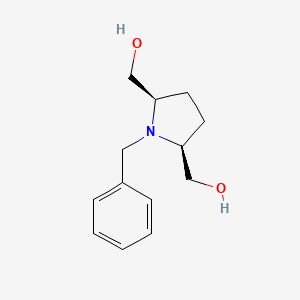

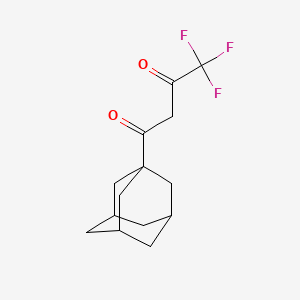

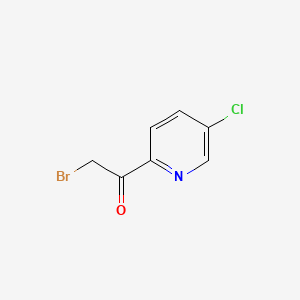

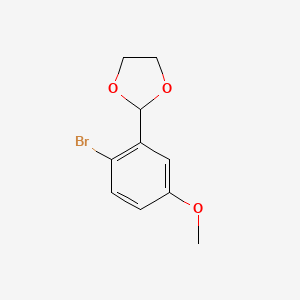

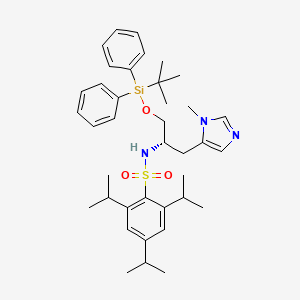

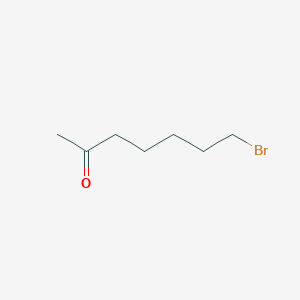

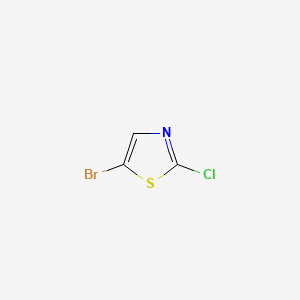

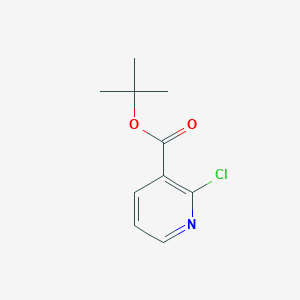

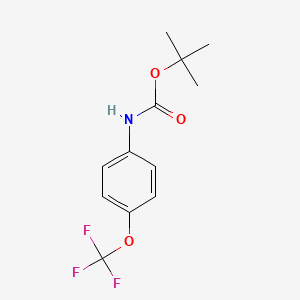

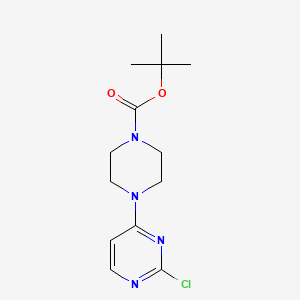

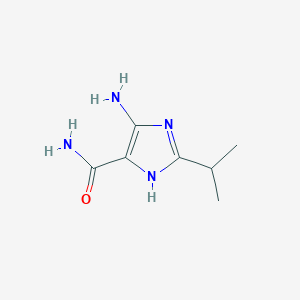

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)